molecular formula C17H20ClN3O3 B5441598 N-[(6-chloropyridin-3-yl)methyl]-N-methyl-5-(morpholin-4-ylmethyl)-3-furamide

N-[(6-chloropyridin-3-yl)methyl]-N-methyl-5-(morpholin-4-ylmethyl)-3-furamide

Cat. No. B5441598
M. Wt: 349.8 g/mol
InChI Key: VYJCFSQTHXXJKT-UHFFFAOYSA-N
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Description

N-[(6-chloropyridin-3-yl)methyl]-N-methyl-5-(morpholin-4-ylmethyl)-3-furamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. It has been found to exhibit promising results in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mechanism of Action

N-[(6-chloropyridin-3-yl)methyl]-N-methyl-5-(morpholin-4-ylmethyl)-3-furamide exerts its pharmacological effect by inhibiting the activity of various kinases. It has been found to exhibit potent inhibitory activity against BTK, ITK, and JAK3 kinases. Inhibition of these kinases leads to the suppression of various cellular signaling pathways, resulting in the inhibition of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-[(6-chloropyridin-3-yl)methyl]-N-methyl-5-(morpholin-4-ylmethyl)-3-furamide has been found to exhibit promising results in preclinical studies. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including mantle cell lymphoma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma. It has also been found to exhibit potent anti-inflammatory activity in various animal models of inflammatory conditions, including rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

N-[(6-chloropyridin-3-yl)methyl]-N-methyl-5-(morpholin-4-ylmethyl)-3-furamide has several advantages for lab experiments. It exhibits potent inhibitory activity against various kinases, making it an attractive candidate for the development of kinase inhibitors. It has also been found to exhibit good pharmacokinetic properties, making it suitable for oral administration. However, the synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methyl-5-(morpholin-4-ylmethyl)-3-furamide is a multi-step process that requires specialized equipment and expertise, which may limit its availability for lab experiments.

Future Directions

There are several future directions for the research on N-[(6-chloropyridin-3-yl)methyl]-N-methyl-5-(morpholin-4-ylmethyl)-3-furamide. One potential direction is the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the investigation of the potential application of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential application in various disease conditions.

Synthesis Methods

The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methyl-5-(morpholin-4-ylmethyl)-3-furamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 6-chloronicotinaldehyde with morpholine to form 6-chloronicotinaldehyde morpholine adduct. The adduct is then reacted with methylamine to form N-methyl-6-chloronicotinaldehyde morpholine adduct. The final step involves the reaction of N-methyl-6-chloronicotinaldehyde morpholine adduct with furfurylamine to form N-[(6-chloropyridin-3-yl)methyl]-N-methyl-5-(morpholin-4-ylmethyl)-3-furamide.

Scientific Research Applications

N-[(6-chloropyridin-3-yl)methyl]-N-methyl-5-(morpholin-4-ylmethyl)-3-furamide has been extensively studied for its potential application in the treatment of various diseases. It has been found to exhibit potent inhibitory activity against various kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-methyl-5-(morpholin-4-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-20(10-13-2-3-16(18)19-9-13)17(22)14-8-15(24-12-14)11-21-4-6-23-7-5-21/h2-3,8-9,12H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJCFSQTHXXJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C(C=C1)Cl)C(=O)C2=COC(=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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